Fluproquazone is classified as a quinazoline derivative, a group of compounds that have shown significant pharmacological potential. It is primarily recognized for its antibacterial properties and has been explored for various therapeutic applications. The compound's structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry .
The synthesis of Fluproquazone typically involves several key steps:
Fluproquazone features a complex molecular structure characterized by a quinazoline ring system. Key structural parameters include:
The molecular structure has been analyzed using various computational methods, including Density Functional Theory (DFT), which provides insights into the electronic properties and stability of the compound .
Fluproquazone participates in several chemical reactions that are pivotal for its functionality:
Fluproquazone exhibits its biological effects primarily through inhibition of bacterial enzymes and interference with cellular processes. Its mechanism of action is believed to involve:
Fluproquazone possesses several notable physical and chemical properties:
These properties are crucial for determining its applicability in pharmaceutical formulations .
Fluproquazone has been explored for various scientific applications:
Fluproquazone (development code RF 46-790) was synthesized and characterized in the late 1970s by researchers at Sandoz Laboratories (now Novartis) as part of a focused effort to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy profiles. This quinazolinone derivative emerged from systematic structural modifications of the core quinazolinone scaffold, specifically designed to enhance analgesic and anti-inflammatory properties while maintaining favorable physicochemical characteristics [1]. The compound was identified through rigorous in vitro and animal model screening that evaluated its potency against established pain and inflammation biomarkers [1].
The molecular structure of fluproquazone features a fluorinated aromatic system coupled with an alkyl-substituted quinazolinone core, represented by the IUPAC name 4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one. This specific arrangement of substituents—particularly the 4-fluorophenyl group at position 4 and the isopropyl group at the N1 position—was found to be critical for its potent biological activity. The molecular formula was established as C₁₈H₁₇FN₂O with a molar mass of 296.339 g/mol, parameters that supported favorable lipophilicity and membrane permeability in preclinical assessments [1] [2]. The compound was assigned the CAS registry number 68373-14-8 and entered development under the proposed trade name Tormosyl, positioning it as a potential therapeutic agent for inflammatory pain conditions [1].
Table 1: Key Chemical Properties of Fluproquazone
Property | Value |
---|---|
IUPAC Name | 4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one |
Molecular Formula | C₁₈H₁₇FN₂O |
Molar Mass | 296.339 g/mol |
CAS Registry Number | 68373-14-8 |
Development Code | RF 46-790 |
Proposed Trade Name | Tormosyl |
Quinazolinones represent a structurally diverse class of nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. Fluproquazone belongs specifically to the 2(1H)-quinazolinone subclass, distinguished by a carbonyl group at the C2 position and an isopropyl substituent on the N1 nitrogen [1] [7]. This classification is significant as the position and nature of substituents directly influence pharmacological activity, membrane permeability, and metabolic stability [2].
Within the broader quinazolinone family, fluproquazone exhibits distinct structural features that differentiate it from both earlier and contemporary derivatives:
Table 2: Structural Classification of Fluproquazone Among Quinazolinone Derivatives
Compound | Core Structure | R1 (Position) | R2 (Position) | R3 (Position) | Primary Indication |
---|---|---|---|---|---|
Fluproquazone | 2(1H)-quinazolinone | Isopropyl (N1) | H (3) | 4-Fluorophenyl (4), 7-Methyl | NSAID/Analgesic |
Afloqualone | 4(3H)-quinazolinone | Aminoethyl (N3) | Fluoroethyl (2) | - | Sedative/Muscle relaxant |
Febrifugine | 4(3H)-quinazolinone | Hydroxypiperidine (3) | H (2) | - | Antimalarial |
Idelalisib | Quinazolinone | Purine-aminopropyl (N1) | Fluoro (5) | Phenyl (3) | Anticancer (PI3Kδ inhibitor) |
The compound’s 4-fluorophenyl moiety at position 4 represents another critical pharmacophoric element shared with certain fluorinated NSAIDs (e.g., flurbiprofen), suggesting a potential role in cyclooxygenase interaction though its precise mechanism remained distinct from traditional COX inhibitors [1] [3]. Unlike many contemporary quinazolinones developed as tyrosine kinase inhibitors (e.g., anticancer agents like erlotinib), fluproquazone’s pharmacological profile centered on systemic anti-inflammatory and analgesic effects rather than targeted kinase inhibition [2] [3].
The preclinical development of fluproquazone followed a structured pathway from initial synthesis through comprehensive pharmacological profiling, spanning approximately 1978-1986. Early efficacy studies focused on establishing its analgesic, antipyretic, and anti-inflammatory potency relative to established therapeutics:
These investigations collectively positioned fluproquazone as a promising broad-spectrum anti-inflammatory agent with a unique mechanism distinct from both NSAIDs and opioids. Its pharmacokinetic profile in animal models suggested favorable absorption and distribution characteristics, though detailed metabolic studies remained limited [1].
Table 3: Key Preclinical Studies of Fluproquazone (RF 46-790)
Study Timeline | Principal Investigators | Research Focus | Key Findings | Development Status |
---|---|---|---|---|
1981 | Mohing, Suckert, Lataste | Post-operative pain models | Superior analgesia vs. placebo; comparable to opioids | Phase II advancement |
1981 | Fankhauser et al. | Antipyretic activity in humans | Significant fever reduction in induced pyrexia | Proof-of-concept established |
1982 | Wheatley | Rheumatic pain models | Potent central/peripheral effects at low doses | Mechanism exploration |
1986 | Haanaes, Benterud, Skoglund | Dental pain vs. paracetamol | Longer duration than paracetamol | Final efficacy confirmation |
Mid-1980s | Unpublished Sandoz research | Liver toxicity signals | Elevated transaminases in repeat-dose studies | Development halted |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1